N-[1-(2-fluorophenyl)piperidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
N-[1-(2-fluorophenyl)piperidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)piperidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-15-6-1-2-7-16(15)23-9-3-5-13(12-23)22-18(25)14-11-21-24-10-4-8-20-17(14)24/h1-2,4,6-8,10-11,13H,3,5,9,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQYSOFBQVTGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2F)NC(=O)C3=C4N=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2-fluorophenyl)piperidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps. One common method includes the condensation of aminopyrazole with β-enaminone derivatives under microwave irradiation, resulting in high yields of the desired product . The reaction conditions typically involve the use of dimethylamino leaving groups and proceed via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high efficiency and purity of the final product.
Chemical Reactions Analysis
N-[1-(2-fluorophenyl)piperidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antitumor scaffold due to its enzymatic inhibitory activity . It has also shown promise in material science for its significant photophysical properties, making it useful in the development of fluorescent probes and organic light-emitting devices . Additionally, its structural versatility allows for modifications that can enhance its biological activity and selectivity, making it a valuable compound in drug discovery and development .
Mechanism of Action
The mechanism of action of N-[1-(2-fluorophenyl)piperidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor, potentially targeting kinases involved in cell cycle regulation and proliferation . The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and leading to the suppression of tumor cell growth . This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
N-[1-(2-fluorophenyl)piperidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural motifs but differ in their specific substituents and functional groups, which can influence their biological activity and applications . The unique combination of the 2-fluorophenyl and piperidin-3-yl groups in this compound contributes to its distinct properties and potential advantages in medicinal chemistry .
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